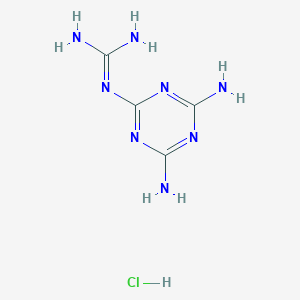

2-(4,6-二氨基-1,3,5-三嗪-2-基)胍;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

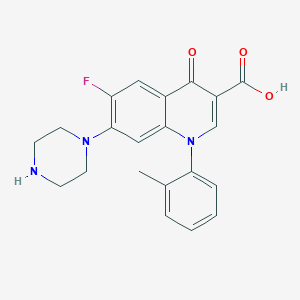

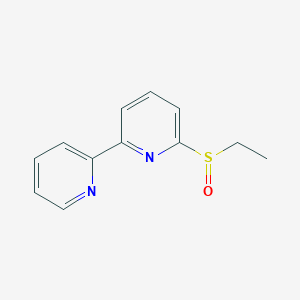

The compound "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride" is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical reactions and interactions. The guanidine functional group attached to the triazine ring can further enhance the compound's reactivity and binding properties, making it a compound of interest in various chemical and biological studies.

Synthesis Analysis

The synthesis of triazine derivatives can be achieved through various methods. One such method involves a one-pot synthesis using 2-chlorobenzaldehyde, guanidine, and aminoguanidine to produce new triazine derivatives, as described in the synthesis of compounds like 2,4-diamino-3,6-dihydro-6-(2-chlorophenyl)-1,3,5-triazine . This method showcases the versatility of guanidine in forming triazine derivatives and highlights the potential for synthesizing related compounds such as "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride".

Molecular Structure Analysis

The molecular structure of triazine derivatives, including guanamine (2,4-diamino-1,3,5-triazine), has been studied using various techniques such as X-ray diffraction, which reveals that molecules of guanamine are associated in the crystal structure via hydrogen bonds to form a three-dimensional framework . This information is crucial for understanding the molecular geometry and potential interaction sites of "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride".

Chemical Reactions Analysis

Triazine derivatives can react with various reagents to form novel compounds. For instance, guanidine and its derivatives can react with substituted carbodiimides to afford 1,2-dihydro-1,2,3-triazine derivatives . Additionally, the formation of 2-guanidino-4-methylquinazolines as byproducts in the synthesis of dihydro-s-triazines from arylamines, cyanoguanidine, and acetone has been observed . These reactions demonstrate the reactivity of the triazine ring and guanidine group in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives have been determined, revealing that these compounds are very weak acids with pKa values in the range of 25.8–30.8 pKa units in acetonitrile . The basicity of these compounds can be significant, with some derivatives having pKa values comparable to that of tetramethylguanidine. These properties are essential for understanding the behavior of "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride" in different environments and its potential applications.

科学研究应用

合成和结构研究

2-(4,6-二氨基-1,3,5-三嗪-2-基)胍盐酸盐在新型化合物的合成中起着至关重要的作用。例如,它参与了醛基团的一步转化,从而产生了新的三嗪衍生物。这些衍生物已通过 FTIR、多核 NMR 和单晶 X 射线等多种技术进行表征,为其结构和计算特性提供了有价值的见解 (Nycz 和 Małecki,2014)。

化学反应和产物形成

该化合物已被用于与全氟-2-甲基戊-2-烯和全氟-5-氮杂壬-4-烯的反应中,生成 2-氨基-6-氟-4-五氟乙基-5-三氟甲基嘧啶和 2-氨基-4,6-双(七氟丙基)-1,3,5-三嗪等产物。这些产物的结构通过 X 射线衍射分析得到证实,展示了该化合物在合成全氟烷基嘧啶和 s-三嗪方面的多功能性 (Furin 等人,2001)。

超分子化学

在超分子化学中,2-(4,6-二氨基-1,3,5-三嗪-2-基)胍盐酸盐促进了超分子合成子的合成,从而产生了 Zn(II) 配合物。这些配合物已通过 SEM 等技术表征,揭示了独特的结构,例如具有球石藻形态的多孔球和整齐的长方形块。这证明了该化合物在开发具有特定超分子结构的新材料方面的潜力 (Naik 等人,2011)。

抗癌活性

2-(4,6-二氨基-1,3,5-三嗪-2-基)胍盐酸盐也是合成具有潜在抗癌活性的化合物的一个关键组成部分。例如,合成了由 2,4-二氨基-1,3,5-三嗪和 2-亚氨基-香豆素组成的杂化分子,并针对各种人类癌细胞系评估了它们的细胞毒性,显示出显着的活性 (Makowska 等人,2018)。

属性

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZMTYLBNDRKDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20638905 |

Source

|

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride | |

CAS RN |

2959-04-8 |

Source

|

| Record name | NSC231488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

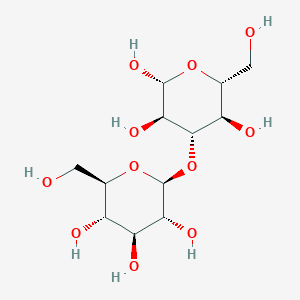

![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)